molecular formula C7H16ClN B1459913 1-Cyclobutylpropan-2-amine hydrochloride CAS No. 2060063-09-2

1-Cyclobutylpropan-2-amine hydrochloride

Cat. No. B1459913
M. Wt: 149.66 g/mol
InChI Key: BVGPEOYLOXFEPZ-UHFFFAOYSA-N
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Description

1-Cyclobutylpropan-2-amine hydrochloride is a chemical compound with the molecular formula C7H16ClN and a molecular weight of 149.66 . It is also known as MBCP. It is typically in the form of a powder .


Molecular Structure Analysis

The InChI code for 1-Cyclobutylpropan-2-amine hydrochloride is 1S/C7H15N.ClH/c1-6(8)5-7-3-2-4-7;/h6-7H,2-5,8H2,1H3;1H . This code provides a unique identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

1-Cyclobutylpropan-2-amine hydrochloride is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Synthesis and Chemical Properties

  • The development of new synthesis pathways for cyclobutylamine derivatives showcases their importance in chemical synthesis. For instance, the productive synthesis of 1-ethynylcyclobutylamine as hydrochlorides from cyclopropylacetylene highlights the compound's utility in creating new chemical entities with potential applications in medicinal chemistry and materials science (Kozhushkov et al., 2010).
  • Research into the dehydrochlorination of chloroform by N-methyl-N,N-bis(silatranylmethyl)amine indicates the compound's role in generating amine hydrochloride and dichlorocarbene, demonstrating its utility in organic synthesis and potential industrial applications (Lazareva & М. Lazarev, 2011).
  • Studies on the temperature-controlled divergent hydroamination cyclization [2+2]-cycloaddition cascade reactions of homopropargylic amines have provided direct access to complex cyclobutene derivatives, highlighting the versatility of cyclobutylamine hydrochlorides in synthesizing novel organic compounds (Li et al., 2019).

Material Science and Catalysis

  • The synthesis and physicochemical properties of cationic microgels based on poly(N-isopropylmethacrylamide) explore the functionalization with primary amines, including cyclobutylamine derivatives. These findings underscore the potential of such compounds in developing new materials with applications in drug delivery and biomedical engineering (Hu et al., 2011).
  • Research into the green synthesis of primary, secondary, and tertiary amides through oxidative amidation of methyl groups with amine hydrochlorides over recyclable CoFe2O4 NPs demonstrates the utility of cyclobutylamine hydrochlorides in catalysis, offering a more sustainable and efficient approach to amide synthesis (Eidi & Kassaee, 2016).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-cyclobutylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-6(8)5-7-3-2-4-7;/h6-7H,2-5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGPEOYLOXFEPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclobutylpropan-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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